4-Azidooxane-4-carboxylic acid

Description

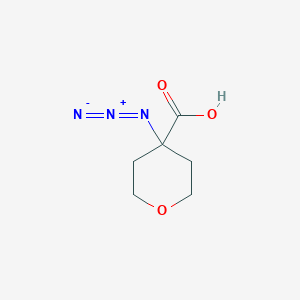

4-Azidooxane-4-carboxylic acid is a bicyclic oxane derivative featuring an azido (-N₃) substituent at the 4-position of the oxane ring, coupled with a carboxylic acid group. This compound is of interest in organic synthesis and medicinal chemistry due to the reactivity of the azide group, which enables applications in click chemistry and bioconjugation.

Properties

IUPAC Name |

4-azidooxane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c7-9-8-6(5(10)11)1-3-12-4-2-6/h1-4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBGCPUMGSNDJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-azidooxane-4-carboxylic acid typically involves the introduction of the azido group into an oxane ring structure. One common method is the nucleophilic substitution reaction where a halogenated oxane derivative reacts with sodium azide (NaN₃) under controlled conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the azido group, which can be potentially explosive.

Chemical Reactions Analysis

General Reactivity of Carboxylic Acids

Carboxylic acids undergo three primary reaction types:

-

Nucleophilic acyl substitution (e.g., formation of esters, amides, or acid chlorides).

-

Reduction to alcohols or aldehydes.

-

Substitution of α-hydrogens (less common).

For 4-Azidooxane-4-carboxylic acid , the azide group (-N₃) and oxane ring may influence reactivity, but the carboxylic acid moiety likely dominates.

Nucleophilic Acyl Substitution

Formation of acid chlorides :

Carboxylic acids react with thionyl chloride (SOCl₂) to form acid chlorides, a common precursor for amides or esters .

Example :

This reaction involves a chlorosulfite intermediate and chloride acting as a nucleophile .

Formation of amides :

Direct reaction with amines is hindered due to deprotonation of the carboxylic acid. Instead, coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) are used to activate the acid, enabling amide formation .

Example :

Reduction

Carboxylic acids are reduced by strong reducing agents like LiAlH₄ to primary alcohols. The mechanism involves intermediate formation of aldehydes, which are further reduced .

Esterification

Fischer esterification :

Carboxylic acids react with alcohols under acidic conditions to form esters. This reversible reaction often requires excess alcohol as a solvent .

Example :

Potential Reactions of this compound

While specific data for this compound is unavailable, analogous reactions can be extrapolated:

Critical Considerations

-

Azide group reactivity : The azide (-N₃) may undergo Staudinger reaction (with triphenylphosphine) or Huisgen cycloaddition (with alkynes/catalysts), but these are unrelated to the carboxylic acid functionality.

-

Oxane ring stability : The oxane (tetrahydropyran) ring is generally inert under standard carboxylic acid reaction conditions but may undergo ring-opening under harsh nucleophilic or acidic conditions.

Research Gaps

The provided sources lack direct studies on This compound . Experimental verification of the inferred reactions is necessary. For example:

Scientific Research Applications

4-Azidooxane-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in click chemistry.

Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules due to the reactivity of the azido group.

Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive molecules.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-azidooxane-4-carboxylic acid primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, a reaction widely used in click chemistry. This reactivity makes it a valuable tool for modifying and labeling biomolecules, facilitating the study of biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(3-Chlorophenyl)oxane-4-carboxylic Acid

Structural and Functional Differences :

- Substituent : The 4-position of the oxane ring in this analog is substituted with a 3-chlorophenyl group instead of an azido group. The presence of chlorine introduces electronegativity and steric bulk, altering reactivity compared to the azide’s propensity for cycloaddition or decomposition.

Research Implications :

- The chloro-substituted analog’s stability under standard handling conditions (as per SDS) contrasts sharply with the azido derivative’s likely sensitivity to shock or heat. This difference necessitates specialized storage and handling protocols for azide-containing compounds .

β-Lactam Derivatives ()

The compounds described in , such as (2S,5R,6R)-6-{(R)-2-[(R)-2-amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, are β-lactam antibiotics (e.g., cephalosporin analogs). While structurally distinct from this compound, they share key features:

- Bicyclic Frameworks : Both contain strained rings (oxane vs. β-lactam), but the latter’s biological activity derives from lactam ring reactivity with bacterial penicillin-binding proteins.

- Functional Groups : The β-lactam’s amide and carboxylate groups enable antibiotic activity, whereas the azido group in this compound is more suited for synthetic modifications (e.g., Huisgen cycloaddition) .

Q & A

Q. What are the critical safety protocols for handling 4-Azidooxane-4-carboxylic acid in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use explosion-proof fume hoods due to the azide group’s potential explosivity .

- Waste Management: Segregate azide-containing waste in dedicated, labeled containers. Neutralize small quantities with sodium nitrite or hypochlorite before disposal, and consult institutional guidelines for large-scale deactivation .

- Emergency Measures: In case of exposure, rinse skin/eyes with water for 15 minutes. For inhalation, move to fresh air and seek medical attention immediately .

Q. What synthetic routes are recommended for this compound, and how can yield be optimized?

Methodological Answer:

- Step 1: Precursor Preparation: Start with oxane-4-carboxylic acid derivatives. Introduce the azide group via nucleophilic substitution (e.g., NaN₃ in DMF at 60°C) or Staudinger reactions .

- Step 2: Purification: Use silica gel chromatography with ethyl acetate/hexane gradients to isolate the product. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) .

- Yield Optimization: Control reaction temperature (avoid >70°C to prevent decomposition) and use anhydrous solvents. Catalytic amounts of Cu(I) can enhance azide-alkyne cycloaddition efficiency .

Q. How should researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

- FT-IR: Confirm the azide (–N₃) stretch at ~2100–2200 cm⁻¹ and carboxylic acid (–COOH) at ~2500–3300 cm⁻¹ .

- ¹H/¹³C NMR: Key signals include the oxane ring protons (δ 3.5–4.5 ppm) and the carboxylic carbon (δ ~170 ppm). Assign azide-related peaks cautiously due to potential overlap with solvent signals .

- Mass Spectrometry: Use HRMS (ESI+) to verify the molecular ion ([M+H]⁺ expected for C₆H₉N₃O₃: 178.0521) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in click chemistry applications?

Methodological Answer:

- Density Functional Theory (DFT): Calculate activation energies for azide-alkyne cycloaddition (e.g., with propiolic acid derivatives). Use software like Gaussian or ORCA to model transition states and optimize reaction pathways .

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) to design prodrugs. Focus on the carboxylic acid’s hydrogen-bonding potential and azide’s steric effects .

- Data Validation: Cross-check computational results with experimental kinetics (e.g., rate constants from UV-Vis monitoring) .

Q. What strategies resolve contradictions in spectroscopic data during derivative synthesis?

Methodological Answer:

- Multi-Technique Validation: Combine NMR, IR, and X-ray crystallography to resolve ambiguous peaks. For example, crystallography can clarify regiochemistry in cycloadducts .

- Isotopic Labeling: Use ¹⁵N-labeled azides to distinguish azide signals from noise in crowded NMR spectra .

- Collaborative Analysis: Share raw data with computational chemists to simulate spectra and identify overlooked conformers .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically studied?

Methodological Answer:

- Accelerated Stability Testing: Incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient) .

- Kinetic Modeling: Fit degradation data to first-order or Arrhenius models to predict shelf-life. Note azide decomposition products (e.g., NH₃) via gas chromatography .

- Light Sensitivity: Conduct UV-Vis studies to assess photolytic stability. Store samples in amber vials if λmax < 400 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.